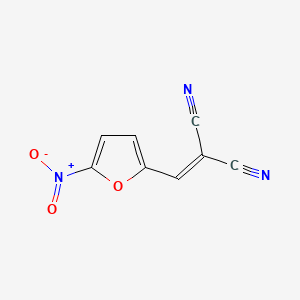

Malononitrile, (5-nitrofurfurylidene)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Malononitrile, (5-nitrofurfurylidene)- is a useful research compound. Its molecular formula is C8H3N3O3 and its molecular weight is 189.13 g/mol. The purity is usually 95%.

The exact mass of the compound Malononitrile, (5-nitrofurfurylidene)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Malononitrile, (5-nitrofurfurylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Malononitrile, (5-nitrofurfurylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Malononitrile serves as a versatile intermediate in organic synthesis. Its applications include:

- Knoevenagel Condensation : This reaction involves the condensation of malononitrile with aldehydes or ketones to form α,β-unsaturated carbonyl compounds. Recent studies have shown yields exceeding 99% when using benzaldehyde under optimized conditions .

| Reaction Condition | Yield (%) |

|---|---|

| Benzaldehyde in Water at 50°C for 120 min | 99 |

| 4-Nitrobenzaldehyde in Water at 50°C for 15 min | 99 |

- Gewald Reaction : Malononitrile is employed to synthesize 2-aminothiophenes by reacting with ketones or aldehydes in the presence of elemental sulfur and a base .

Pharmaceutical Applications

Malononitrile derivatives are crucial in the pharmaceutical industry. They are used in the synthesis of various drugs, including:

- Thiamine : Also known as vitamin B1, which is essential for carbohydrate metabolism.

- Triamterene : A potassium-sparing diuretic.

- Minoxidil : A medication used to treat hair loss.

These compounds highlight malononitrile's role as a key building block in drug development.

Agricultural Chemistry

In agricultural chemistry, malononitrile derivatives are synthesized for use in:

- Pesticides and Fungicides : Compounds containing malononitrile moieties have been developed for their pesticidal properties .

- Solvatochromic Dyes : These dyes change color based on solvent polarity and are utilized in various applications, including sensors and indicators.

Materials Science

Malononitrile is also influential in materials science:

- Polymer Chemistry : It can be polymerized to create materials with specific properties suitable for various applications.

- Nanomaterials : Research has indicated potential uses of malononitrile derivatives in synthesizing nanostructures with unique electronic properties.

Case Study 1: Synthesis of Thiamine

A study demonstrated the efficient synthesis of thiamine using malononitrile as a precursor. The process involved a series of condensation reactions that yielded thiamine with high purity and yield, showcasing malononitrile's utility in pharmaceutical synthesis.

Case Study 2: Development of Pesticides

Research on new pesticides incorporating malononitrile derivatives revealed enhanced efficacy against common agricultural pests. The study highlighted the improved safety profile of these compounds compared to traditional pesticides.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5-nitrofurfurylidene)malononitrile with high yield and purity?

- Methodological Answer : A one-step synthesis using cyanoacetamide, phosgene, and a catalyst (e.g., diethylamine or pyridine) in dichloromethane solvent achieves yields >93% under reflux conditions . Alternatively, a photoenzymatic strategy combines Knoevenagel condensation with asymmetric reduction, enabling enantioselective synthesis under mild conditions . Prioritize solvent selection (non-polar for stability) and catalyst efficiency to minimize byproducts.

Q. How can NMR spectroscopy be utilized to characterize the electronic effects of the malononitrile moiety in derivatives?

- Methodological Answer : Compare ¹H NMR chemical shifts of derivatives with malononitrile acceptor groups against other acceptors (e.g., thiobarbituric acid). For example, malononitrile-containing compounds exhibit upfield shifts in H-3 proton signals (6.86–8.76 ppm) due to its strong electron-withdrawing nature, as demonstrated in 4H-pyran-4-ylidene derivatives . Solvatochromic behavior analysis (UV-Vis) further validates acceptor strength trends .

Q. What computational methods are recommended for predicting the molecular geometry and stability of (5-nitrofurfurylidene)malononitrile?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d)) accurately predicts bond lengths and tautomer stability. For example, deviations in C2–N1 bond lengths between calculated and crystallographic data arise from hydrogen bonding in the solid state, which can be modeled using dispersion corrections . Include exact-exchange terms in functionals to improve thermochemical accuracy (average error ±2.4 kcal/mol for atomization energies) .

Q. What safety protocols are critical when handling (5-nitrofurfurylidene)malononitrile in experimental workflows?

- Methodological Answer : Avoid contact with oxidizing agents (e.g., peroxides, nitrates) and strong acids/bases to prevent decomposition . Use inert atmosphere conditions (N₂/Ar) during synthesis, and store at 0–6°C in airtight containers . For spills, employ activated carbon absorption and consult hazard-specific disposal guidelines .

Advanced Research Questions

Q. How can contradictions between experimental spectroscopic data and computational predictions for (5-nitrofurfurylidene)malononitrile derivatives be resolved?

- Methodological Answer : Discrepancies in rotational spectroscopy (e.g., spin statistics effects) versus DFT calculations require explicit inclusion of anharmonic corrections and hydrogen-bonding interactions in computational models . For NMR, calibrate solvent effects (e.g., tetrahydrofuran polarity) and validate against high-level coupled-cluster (CCSD(T)) benchmarks .

Q. What strategies are effective in designing enantioselective syntheses of β-chiral malononitrile derivatives?

- Methodological Answer : Combine photoredox catalysis with enzymatic asymmetric reduction. For instance, a one-pot protocol using visible-light-mediated Knoevenagel condensation followed by ene-reductase catalysis achieves >99% enantiomeric excess (ee) for β-chiral derivatives . Optimize enzyme immobilization and solvent compatibility (e.g., ionic liquids) to enhance catalytic turnover .

Q. What role does (5-nitrofurfurylidene)malononitrile play in the development of near-infrared (NIR) fluorescent probes for biological imaging?

- Methodological Answer : The malononitrile group acts as an electron acceptor in fluorophores, enabling large Stokes shifts (>150 nm) and NIR emission. For example, DCM-H2S probes integrate (E)-2-(2-(4-(diethylamino)-2-hydroxystyryl)-4H-chromen-4-ylidene)malononitrile for selective H₂S detection in live cells . Tune π-conjugation length and substituent polarity to optimize probe sensitivity.

Q. What experimental evidence supports the potential formation of malononitrile in prebiotic environments like Titan's atmosphere?

- Methodological Answer : Gas-phase reaction mechanisms involving HCN and CH₃ radicals, simulated under low-temperature plasma conditions, suggest malononitrile formation pathways. Compare rotational spectra (e.g., 90–500 GHz) with observational data from submillimeter telescopes to detect astrochemical signatures . Model photochemical reactions using UV irradiation of nitrile-rich ice analogues to replicate Titan’s conditions .

Propiedades

Número CAS |

69527-46-4 |

|---|---|

Fórmula molecular |

C8H3N3O3 |

Peso molecular |

189.13 g/mol |

Nombre IUPAC |

2-[(5-nitrofuran-2-yl)methylidene]propanedinitrile |

InChI |

InChI=1S/C8H3N3O3/c9-4-6(5-10)3-7-1-2-8(14-7)11(12)13/h1-3H |

Clave InChI |

JVBPKACNQGCPNB-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=C(C#N)C#N |

SMILES canónico |

C1=C(OC(=C1)[N+](=O)[O-])C=C(C#N)C#N |

Key on ui other cas no. |

69527-46-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.